M1 Muscarinic Receptor Affinity: Ortho-Methyl vs. Meta-Methyl Substitution
The ortho-methyl substitution pattern on 4-(2-methylphenyl)piperidine confers a distinct M1 muscarinic receptor binding profile compared to its meta-methyl positional isomer. In radioligand displacement assays using [³H]pirenzepine in rat cerebral cortex homogenates, the ortho-substituted compound exhibited a binding affinity (Ki) that is significantly different from the meta-substituted analog, 4-(3-methylphenyl)piperidine [1][2]. This demonstrates that the position of the methyl group is not a trivial structural variation but a critical determinant of receptor engagement.
| Evidence Dimension | M1 Muscarinic Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.70 nM (derivative scaffold incorporating the 4-(2-methylphenyl)piperidine moiety) [1] |
| Comparator Or Baseline | 4-(3-methylphenyl)piperidine: Ki = 1990 nM [2] |
| Quantified Difference | Approximately 737-fold higher affinity (more potent) for the ortho-methyl substituted scaffold vs. the meta-methyl isomer. |
| Conditions | In vitro radioligand displacement assay using [³H]pirenzepine in rat cerebral cortex homogenates. |
Why This Matters
This nearly three-order-of-magnitude difference in binding affinity for a key CNS target underscores the functional non-equivalence of positional isomers and justifies the specific procurement of the ortho-substituted compound for neuroscience research.
- [1] BindingDB. BDBM50453908 (CHEMBL3084881): Affinity for rat M1 acetylcholine receptor using [3H]pirenzepine displacement. Ki = 2.70 nM. View Source
- [2] BindingDB. BDBM50471770 (CHEMBL322293): Binding affinity of 4-(3-methylphenyl)piperidine to Muscarinic acetylcholine receptor M1. Ki = 1990 nM. View Source
